![molecular formula C5H12BrN B1314016 3-Bromo-N,N-dimethylpropan-1-amine CAS No. 53929-74-1](/img/structure/B1314016.png)
3-Bromo-N,N-dimethylpropan-1-amine
Overview
Description
“3-Bromo-N,N-dimethylpropan-1-amine” is a chemical compound with the molecular formula C5H12BrN . It is also known as "(3-bromo -propyl)-dimethyl amine" . The compound can exist in a hydrobromide form with the molecular formula C5H13Br2N .
Synthesis Analysis
The compound is known to be used as a working standard or secondary reference standard . It can be used as a reagent to introduce a propylamine group to the molecular skeleton .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN(C)CCCBr
. Chemical Reactions Analysis
The compound is used in various chemical reactions. For instance, it is used as a reagent to introduce a propylamine group to the molecular skeleton .Scientific Research Applications
Photoinitiation and Photopolymerization
"3-Bromo-N,N-dimethylpropan-1-amine" derivatives, such as N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been explored for their potential in photoinitiation systems. These compounds, with modifications including bromo groups, have shown effectiveness in initiating free radical polymerization of acrylates under LED irradiation. Their application extends to multi-component photoinitiating systems for both free radical and cationic photopolymerization, offering higher efficiency than some commercial photoinitiators. These systems have also been adapted for 3D printing, indicating their versatility and potential in advanced manufacturing processes (Zhang et al., 2018).
Amide Synthesis
In organic synthesis, compounds like "this compound" have found use in the direct synthesis of amides from carboxylic acids and amines, showcasing the utility of B(OCH2CF3)3 as an effective reagent. This process highlights the compound's role in facilitating bond formation between carboxylic acids and amines, a fundamental reaction in pharmaceutical and material sciences (Lanigan et al., 2013).
Phase Transfer Catalysis
The utility of "this compound" extends to phase transfer catalysis, where it is used as a precursor or intermediary. Studies have shown its effectiveness in the synthesis of various compounds, underscoring its versatility in facilitating chemical reactions across different phases (Sha Zi-peng et al., 2015).
Ligand Synthesis for Metal Complexes
Research has also explored the synthesis of sterically demanding aminopyridines from bromo and dimethylbenzene derivatives. These compounds serve as ligands for lithium and potassium amides, demonstrating the role of "this compound" derivatives in the development of organometallic chemistry and potentially catalytic processes (Scott et al., 2004).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, and H335. Precautionary measures include P261, P280, and P305+P351+P338 . It should be noted that conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .
properties
IUPAC Name |
3-bromo-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJXEPRNRDVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498359 | |
Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53929-74-1 | |
Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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